molecular formula C11H12O2 B14019444 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one

1-(2-(Oxetan-3-yl)phenyl)ethan-1-one

Cat. No.: B14019444
M. Wt: 176.21 g/mol
InChI Key: ZFYUNIPDUNDPGK-UHFFFAOYSA-N
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Description

1-(2-(Oxetan-3-yl)phenyl)ethan-1-one is an organic compound with the molecular formula C11H12O2 It features a phenyl ring substituted with an oxetane ring and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the oxetane ring can be formed via intramolecular cyclization of a precursor containing a hydroxyl group and a halide under basic conditions . Another method involves the use of Paternò–Büchi reactions, which are [2+2] cycloadditions of carbonyl compounds with alkenes under UV light .

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3/H2SO4)

Major Products:

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-(2-(Oxetan-3-yl)phenyl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one involves its interaction with molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce specific biological effects .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-[2-(oxetan-3-yl)phenyl]ethanone

InChI

InChI=1S/C11H12O2/c1-8(12)10-4-2-3-5-11(10)9-6-13-7-9/h2-5,9H,6-7H2,1H3

InChI Key

ZFYUNIPDUNDPGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2COC2

Origin of Product

United States

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